
S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride
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Overview
Description
S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride is a dihydrochloride salt derivative containing a piperazine ring, an ethyl group, and a propionamide backbone. Piperazine derivatives are widely recognized for their versatility in drug design due to their ability to modulate solubility, bioavailability, and receptor interactions . The dihydrochloride salt form likely enhances water solubility, a common trait observed in similar compounds like capmatinib dihydrochloride, which exhibits pH-dependent solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in various scientific research applications.
Scientific Research Applications
Medicinal Chemistry
S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that piperazine derivatives exhibit significant antimicrobial properties against various bacterial strains. This compound may function by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Antitumor Properties : Preliminary research indicates that this compound could induce apoptosis in cancer cells, potentially through the activation of caspase pathways. In vitro studies have demonstrated its efficacy against several cancer cell lines.
Neuropharmacology
The compound has been evaluated for neuroprotective effects:
- Acetylcholinesterase Inhibition : Similar to other piperazine derivatives, it has shown potential as an acetylcholinesterase inhibitor, which may enhance cholinergic signaling beneficial for conditions like Alzheimer's disease.
- Neuroprotection against Oxidative Stress : In vitro assays indicate that this compound can protect neuronal cells from oxidative damage, suggesting its role in treating neurodegenerative diseases.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for more complex molecules:
- Synthesis of Novel Compounds : It can be utilized in the synthesis of other piperazine derivatives or hybrid compounds aimed at enhancing biological activity or targeting specific receptors.
Data Tables
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promise as a lead compound in antibiotic development.
- Neuroprotective Effects : In cellular models of neurodegeneration, the compound was shown to reduce cell death caused by oxidative stress, indicating its potential use in therapies for conditions like Parkinson's disease.
- Cancer Research : In vitro experiments revealed that this compound inhibited the proliferation of human cancer cell lines, suggesting its utility in developing new anticancer agents.
Mechanism of Action
The mechanism of action of S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride with structurally or functionally related dihydrochloride salts, focusing on key properties and applications:
Key Observations :
Structural Diversity: The target compound’s piperazine moiety distinguishes it from azoamidine initiators (e.g., 2,2’-azobis derivatives) and linear amines like putrescine . Piperazine rings are often employed in drug design for their conformational flexibility and hydrogen-bonding capabilities. Unlike capmatinib dihydrochloride, which is non-chiral , the stereochemistry of this compound remains unspecified but could influence pharmacological activity.
Solubility :
- Dihydrochloride salts generally exhibit enhanced water solubility. For example, putrescine dihydrochloride is used in analytical standards due to its solubility , while capmatinib dihydrochloride’s solubility is pH-dependent . The target compound likely shares this trait, making it suitable for aqueous formulations.
Applications: Pharmaceutical Potential: Piperazine derivatives are common in antipsychotics, antivirals, and antifungals. While direct evidence is lacking, the compound’s structure suggests utility as a synthetic intermediate or bioactive molecule. Contrast with Initiators: Azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds) are specialized for radical polymerization , a role unlikely for the target compound due to its piperazine core.
Safety Considerations: Dihydrochloride salts of amines, such as S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride, may exhibit sensitizing properties . Proper handling protocols (e.g., PPE, ventilation) should be assumed for the target compound.
Biological Activity
S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride is a synthetic compound with notable biological activities, primarily due to its structural characteristics as a piperazine derivative. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a piperazine moiety, an ethyl group, and a propionamide functional group, which contribute to its solubility and stability in aqueous solutions. Its molecular formula is represented as follows:
This structure enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activities
1. Antidepressant Properties
Research indicates that this compound may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Similar compounds have shown efficacy in clinical settings, suggesting potential for therapeutic use.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies indicate its effectiveness against Gram-positive and Gram-negative bacteria. For example, the compound exhibited an effective dose (ED50) against E. coli ranging from 50 to 160 mg/kg .
3. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. Research involving piperazine derivatives has shown potential cytotoxic effects on cancer cell lines, indicating that this compound could be further investigated for cancer therapy applications .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may bind to neurotransmitter receptors or inhibit certain enzymes involved in disease pathways, leading to modulation of biological processes .
Comparative Analysis with Similar Compounds
A comparison with other piperazine derivatives highlights the unique properties of this compound:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
N-Methyl-2-(piperazin-1-yl)propanamide | Contains a methyl group on nitrogen | Exhibits different receptor binding affinities |
1-(4-(naphthalen-1-yl)piperazin-1-yl)ethanamine | Contains aromatic naphthalene moiety | Potentially enhanced CNS activity |
1-(3-(trifluoromethyl)phenyl)piperazine | Trifluoromethyl substitution on phenyl ring | Increased lipophilicity affecting blood-brain barrier penetration |
These comparisons demonstrate how the ethyl and propionamide functionalities of this compound may confer distinct pharmacological effects compared to other compounds in its class.
Case Studies and Research Findings
Several studies have focused on the biological activity of piperazine derivatives, providing insights into their therapeutic potential:
Antidepressant Efficacy:
A study highlighted the efficacy of related compounds in modulating serotonin levels, which could be extrapolated to suggest similar effects for this compound.
Antimicrobial Studies:
In vitro assays have shown that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antitumor Studies:
Research involving various piperazine derivatives indicated that certain structural modifications led to enhanced cytotoxicity against cancer cell lines, paving the way for further exploration of this compound in oncology .
Q & A
Basic Research Questions
Q. What is the rationale for selecting the dihydrochloride salt form over hydrochloride in synthesizing S N-Ethyl-2-piperazin-1-yl-propionamide?
The dihydrochloride form enhances aqueous solubility and stability by introducing two equivalents of HCl, which protonate basic nitrogen atoms in the piperazine moiety. This improves bioavailability for in vitro assays and pharmacokinetic studies. Methodologically, the choice depends on pKa values of the parent compound and compatibility with downstream applications (e.g., cell culture vs. solid-state formulations) .
Q. How should researchers handle and store S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride to ensure stability?
Store the compound in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Prior to use, equilibrate to room temperature in a desiccator to prevent hygroscopic degradation. For aqueous solutions, use freshly prepared buffers (pH 4–6) to avoid hydrolysis of the amide bond .
Q. What analytical techniques are recommended for purity assessment of this compound?
Use reverse-phase HPLC with a C18 column (UV detection at 210–254 nm) and a mobile phase of acetonitrile/ammonium formate (pH 3.5). Confirm identity via LC-MS (ESI+ mode) to detect the molecular ion [M+2H]²⁺. Quantify impurities (e.g., free base or mono-hydrochloride) against certified reference standards .
Q. How can researchers verify the stoichiometry of the dihydrochloride salt?
Perform elemental analysis (CHNS) to confirm the 2:1 chloride-to-base ratio. Alternatively, use ¹H-NMR in D₂O to quantify protonation states of the piperazine nitrogens, with DCl for pH adjustment .
Advanced Research Questions
Q. How to design a controlled-release formulation for this compound in preclinical studies?
Optimize matrix tablets using hydroxypropyl methylcellulose (HPMC) and ethyl cellulose as retardants. Apply a 3² factorial design to evaluate the impact of polymer ratios (e.g., 20–40% w/w) on dissolution kinetics (USP Apparatus II, pH 6.8). Monitor release profiles over 12–24 hours and validate with in vivo bioavailability studies .
Q. What strategies mitigate batch-to-batch variability in impurity profiles during synthesis?
Implement reaction condition controls:
- Use anhydrous solvents (e.g., THF) to minimize hydrolysis byproducts.
- Monitor intermediates via inline FTIR to ensure complete amide coupling.
- Purify via preparative HPLC with a trifluoroacetic acid (TFA)-based gradient to resolve piperazine-related impurities (e.g., N-ethylpropionamide derivatives) .
Q. How to assess the compound’s inhibitory activity against lysine-specific demethylase 1 (LSD1) in cancer cell lines?
Conduct a cell proliferation assay (MTT) using LSD1-overexpressing lines (e.g., THP-1 leukemia cells). Compare IC₅₀ values with Bomedemstat dihydrochloride (positive control). Validate target engagement via Western blot for H3K4me2/me3 upregulation .
Q. What experimental approaches resolve contradictions in pharmacokinetic data between rodent and primate models?
Perform species-specific metabolite profiling using LC-HRMS. Focus on cytochrome P450-mediated N-deethylation pathways. Adjust dosing regimens based on allometric scaling of clearance rates and protein binding differences (e.g., albumin vs. α₁-acid glycoprotein) .
Q. How to design a toxicity screening workflow for this compound in early-stage development?
Use a tiered approach:
- In vitro: Ames test for mutagenicity + hERG patch-clamp assay for cardiotoxicity.
- In vivo: Acute toxicity in zebrafish embryos (LC₅₀) followed by 14-day repeat-dose studies in rats (histopathology of liver/kidney). Correlate findings with plasma exposure (AUC₀–₂₄) .
Q. What computational tools predict the compound’s interaction with G protein-coupled receptors (GPCRs)?
Perform molecular docking (AutoDock Vina) against homology models of off-target GPCRs (e.g., 5-HT₃ or adrenergic receptors). Validate predictions with functional assays (cAMP accumulation or calcium flux) to identify polypharmacology risks .
Q. Methodological Notes
- Data Contradiction Analysis: For conflicting solubility or stability results, cross-validate using orthogonal methods (e.g., dynamic light scattering vs. NMR crystallography) .
- Synthetic Optimization: Apply Design of Experiments (DoE) to reaction parameters (temperature, solvent polarity) to maximize yield and minimize diastereomers .
Properties
Molecular Formula |
C9H21Cl2N3O |
---|---|
Molecular Weight |
258.19 g/mol |
IUPAC Name |
(2S)-N-ethyl-2-piperazin-1-ylpropanamide;dihydrochloride |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-3-11-9(13)8(2)12-6-4-10-5-7-12;;/h8,10H,3-7H2,1-2H3,(H,11,13);2*1H/t8-;;/m0../s1 |
InChI Key |
JHQITXALORETFX-JZGIKJSDSA-N |
Isomeric SMILES |
CCNC(=O)[C@H](C)N1CCNCC1.Cl.Cl |
Canonical SMILES |
CCNC(=O)C(C)N1CCNCC1.Cl.Cl |
Origin of Product |
United States |
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